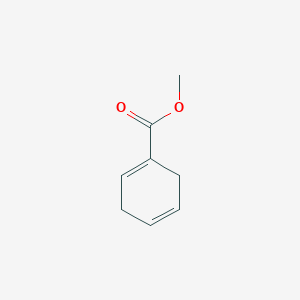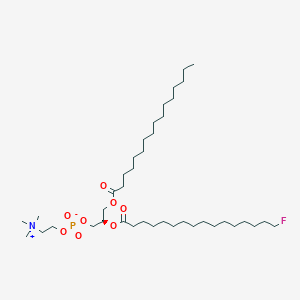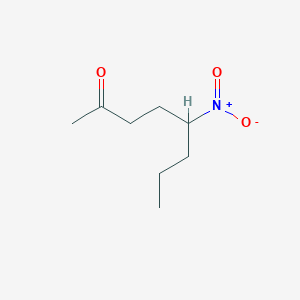
1,3-Diethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthoquinone moiety, which is known for its biological activity, and a propanedioate group, which contributes to its reactivity.
Méthodes De Préparation
The synthesis of 1,3-Diethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with diethyl malonate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the diethyl malonate attacks the electrophilic carbon of the naphthoquinone, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,3-Diethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more highly oxidized derivatives, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the naphthoquinone moiety to a hydroquinone derivative, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted naphthoquinone derivatives and hydroquinone derivatives.
Applications De Recherche Scientifique
1,3-Diethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s naphthoquinone moiety is known for its biological activity, including antibacterial, antifungal, and anticancer properties.
Medicine: Research has shown that derivatives of this compound exhibit potential as therapeutic agents due to their ability to interact with biological targets, such as enzymes and receptors involved in disease pathways.
Mécanisme D'action
The mechanism of action of 1,3-Diethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate involves its interaction with various molecular targets. The naphthoquinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components, leading to cell death. This property is particularly useful in the development of anticancer agents, as the compound can induce apoptosis in cancer cells . Additionally, the compound can inhibit enzymes involved in critical biological pathways, further contributing to its therapeutic potential.
Comparaison Avec Des Composés Similaires
1,3-Diethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate can be compared with other naphthoquinone derivatives, such as:
2,3-Dichloro-1,4-naphthoquinone: A precursor in the synthesis of the compound, known for its strong electrophilic properties and biological activity.
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties but lacking the additional functional groups that enhance the reactivity and specificity of this compound.
Propriétés
Formule moléculaire |
C17H15ClO6 |
|---|---|
Poids moléculaire |
350.7 g/mol |
Nom IUPAC |
diethyl 2-(3-chloro-1,4-dioxonaphthalen-2-yl)propanedioate |
InChI |
InChI=1S/C17H15ClO6/c1-3-23-16(21)12(17(22)24-4-2)11-13(18)15(20)10-8-6-5-7-9(10)14(11)19/h5-8,12H,3-4H2,1-2H3 |
Clé InChI |
NVIOHKNIBIOJJW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide](/img/structure/B11939949.png)

![5-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11939962.png)






![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide](/img/structure/B11940018.png)




